

In-Depth Structural Analysis and Confirmation of L-Ent-oxPt(IV)

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Compound of Interest

Compound Name: L-Ent-oxPt(IV)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of **L-Ent-oxPt(IV)**, a platinum(IV) derivative of oxaliplatin. This document details the key analytical techniques and experimental protocols utilized to elucidate and verify the chemical structure of this compound, presenting quantitative data in a structured format and visualizing relevant biological pathways.

Introduction

L-Ent-oxPt(IV) is the enantiomer of the more commonly studied oxaliplatin(IV) prodrugs. Specifically, it is understood to be trans-(1S,2S)-diaminocyclohexane(oxalato)dihydroxoplatinum(IV). As a platinum(IV) complex, it is designed as a prodrug that, upon entering the reductive intracellular environment of cancer cells, is reduced to the active platinum(II) species, the enantiomer of oxaliplatin. This active form then exerts its cytotoxic effects primarily through the formation of DNA adducts. The precise structural characterization of **L-Ent-oxPt(IV)** is critical for understanding its stability, reactivity, and ultimately its pharmacological profile.

This guide will cover the primary analytical methods for structural confirmation: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Structural Elucidation and Data Presentation

The definitive three-dimensional structure of a crystalline compound is determined by single-crystal X-ray diffraction. While a crystal structure for **L-Ent-oxPt(IV)** (the (1S,2S) enantiomer) is not readily available in the literature, the crystal structure of its diastereomer, trans-[Pt(R,R-DACH)(oxalate)(OH)₂], has been reported.^{[1][2][3][4]} The bond lengths and angles of the **L-Ent-oxPt(IV)** molecule are expected to be identical to those of its (1R,2R) counterpart.

X-ray Crystallography Data

The following tables summarize the key crystallographic data and selected bond lengths and angles for trans-[Pt(R,R-DACH)(oxalate)(OH)₂].

Table 1: Crystal Data and Structure Refinement for trans-[Pt(R,R-DACH)(oxalate)(OH)₂]^[1]

Parameter	Value
Empirical Formula	C ₈ H ₁₆ N ₂ O ₆ Pt
Formula Weight	431.31
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	Value not available in snippets
b (Å)	Value not available in snippets
c (Å)	Value not available in snippets
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	Value not available in snippets
Z	4

Table 2: Selected Bond Lengths (Å) and Angles (°) for trans-[Pt(R,R-DACH)(oxalate)(OH)₂]

Bond	Length (Å)	Bond Angle	Angle (°)
Pt-N1	~2.04	N1-Pt-N2	~84
Pt-N2	~2.04	O1-Pt-O2	~83
Pt-O1 (oxalate)	~2.01	N1-Pt-O1	~96
Pt-O2 (oxalate)	~2.01	N2-Pt-O2	~96
Pt-O3 (axial)	~2.00	O3-Pt-O4	~178
Pt-O4 (axial)	~2.00	N1-Pt-O3	~90

Note: The exact bond lengths and angles can vary slightly between different crystallographic studies and refinement methods. The values presented are representative.

Spectroscopic and Analytical Data

NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of **L-Ent-oxPt(IV)** in solution and for verifying its molecular weight.

Table 3: NMR Spectroscopic Data for Oxaliplatin(IV) Dihydroxide Derivatives

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~2.3-2.5	m	CH-NH ₂ (DACH)
~1.1-2.1	m	CH ₂ (DACH)	
^{13}C	~168	s	C=O (oxalate)
~62	s	CH-NH ₂ (DACH)	
~32	s	CH ₂ (DACH)	
~24	s	CH ₂ (DACH)	
^{195}Pt	~-1500 to -2000	s	Pt(IV) center

Note: Chemical shifts are reported relative to standard references and can vary depending on the solvent and experimental conditions. The data is based on spectra of oxaliplatin and its Pt(IV) derivatives.

Table 4: Mass Spectrometry Data for Oxaliplatin(IV) Dihydroxide

Ion	m/z (calculated)	m/z (observed)	Fragmentation Pathway
[M+H] ⁺	432.09	~432.1	Parent ion
[M-H ₂ O+H] ⁺	414.08	~414.1	Loss of one axial hydroxide
[M-2H ₂ O+H] ⁺	396.07	~396.1	Loss of both axial hydroxides (reduction to Pt(II))
[Pt(DACH)(oxalate)+H] ⁺	398.08	~398.1	Reduced Pt(II) core

Note: The observed m/z values will show a characteristic isotopic pattern for platinum.

Table 5: Elemental Analysis Data for C₈H₁₆N₂O₆Pt

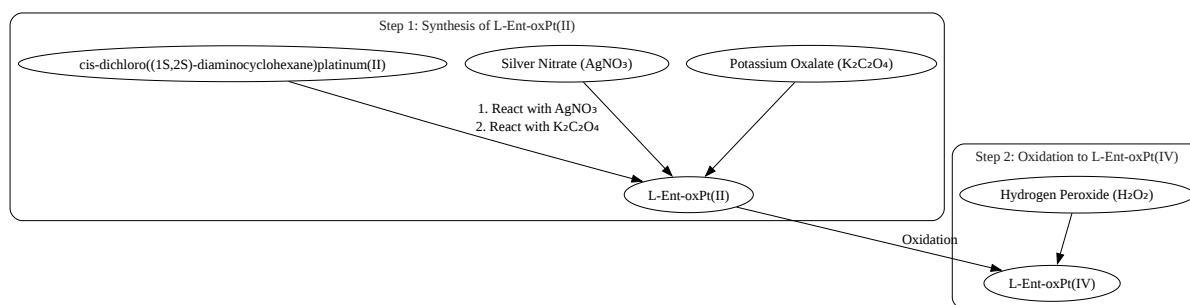
Element	Calculated (%)	Found (%)
C	22.28	Typically within ±0.4%
H	3.74	Typically within ±0.4%
N	6.50	Typically within ±0.4%

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of **L-Ent-oxPt(IV)**.

Synthesis of L-Ent-oxPt(IV)

The synthesis of trans-(1S,2S)-diaminocyclohexane(oxalato)dihydroxoplatinum(IV) is typically achieved through the oxidation of the corresponding Pt(II) complex, L-Ent-oxPt(II).



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Caption: Key steps in oxaliplatin-induced apoptosis.

The key signaling pathways involved in the cellular response to oxaliplatin-induced DNA damage include the DNA Damage Response (DDR) and the intrinsic apoptotic pathway. The formation of DNA adducts activates DDR proteins, which in turn can lead to the activation of the tumor suppressor protein p53. p53 then transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Additionally, oxaliplatin can induce apoptosis through p53-independent mechanisms and by generating reactive oxygen species (ROS).

Conclusion

The structural analysis and confirmation of **L-Ent-oxPt(IV)** rely on a combination of powerful analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are indispensable for confirming the structure in solution and verifying the molecular weight and purity. The presented data and protocols offer a comprehensive guide for researchers working on the characterization and development of novel platinum-based anticancer agents. Understanding the precise structure is the foundation for elucidating its mechanism of action and for the rational design of future drug candidates with improved efficacy and reduced toxicity.

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